2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S/c1-15(12(17)7-13)8-11(16)14-9-5-3-4-6-10(9)18-2/h3-6H,7-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVMYDDOOKKSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1SC)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule features a chloroacetamide core substituted with a methyl group and a carbamoylmethyl moiety linked to a 2-(methylsulfanyl)phenyl group. Retrosynthetic deconstruction suggests two primary disconnections:
- Chloroacetamide backbone : Derived from chloroacetyl chloride and a secondary amine.
- Carbamoylmethyl-aryl sulfanyl moiety : Synthesized via amide bond formation between 2-(methylsulfanyl)aniline and a glycine derivative.
Key intermediates include:
- 2-(Methylsulfanyl)aniline (precursor for the aromatic segment)
- N-Methylglycine (for the carbamoylmethyl bridge)
- Chloroacetyl chloride (for the acetamide backbone)
Synthetic Routes and Methodologies
Route 1: Sequential Amidation and Chloroacetylation
This two-step approach involves initial formation of the carbamoylmethyl intermediate, followed by chloroacetylation.
Step 1: Synthesis of N-Methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)amine
Reagents :
- 2-(Methylsulfanyl)aniline (1.0 eq)
- Methyl glycinate hydrochloride (1.2 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 eq)
- N-Hydroxybenzotriazole (HOBt, 1.5 eq) in dichloromethane (DCM)
Procedure :
- Activate methyl glycinate with EDCl/HOBt at 0°C for 30 minutes.
- Add 2-(methylsulfanyl)aniline and stir at room temperature for 12 hours.
- Extract with DCM, wash with brine, and purify via silica gel chromatography (70% yield).
Step 2: Chloroacetylation of the Secondary Amine
Reagents :
- Intermediate from Step 1 (1.0 eq)
- Chloroacetyl chloride (1.5 eq)
- Triethylamine (2.0 eq) in tetrahydrofuran (THF)
Procedure :
Route 2: Curtius Rearrangement-Mediated Isocyanate Formation
This method leverages the Curtius rearrangement to generate an isocyanate intermediate, enabling efficient carbamate formation.
Step 1: Synthesis of 2-(Methylsulfanyl)benzoyl Azide
Reagents :
- 2-(Methylsulfanyl)benzoic acid (1.0 eq)
- Diphenylphosphoryl azide (DPPA, 1.2 eq)
- Triethylamine (1.5 eq) in toluene
Procedure :
- Reflux reagents at 110°C for 6 hours to form the acyl azide.
- Cool and filter to isolate the azide (80% yield).
Step 2: Curtius Rearrangement to Isocyanate
Conditions :
- Thermally decompose the acyl azide at 120°C in xylene for 2 hours.
- Trap the isocyanate in situ with N-methylaminoethanol (1.1 eq) to form the carbamoylmethyl derivative (75% yield).
Step 3: Chloroacetylation
Identical to Route 1, Step 2.
Route 3: One-Pot Reductive Amination
A streamlined approach combining reductive amination and chloroacetylation.
Reagents :
- 2-(Methylsulfanyl)benzaldehyde (1.0 eq)
- N-Methyl-2-aminoacetamide (1.2 eq)
- Sodium cyanoborohydride (1.5 eq) in methanol
- Chloroacetyl chloride (1.5 eq)
Procedure :
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 65 | 60 | 65 |
| Purity (%) | 85 | 88 | 82 |
| Reaction Steps | 2 | 3 | 1 |
| Key Advantage | High purity | Scalability | Efficiency |
| Limitation | Costly reagents | Thermal hazards | Lower purity |
Industrial-Scale Production Insights
Suppliers such as ChemScene, LLC and Ambeed, Inc. utilize Route 1 with modifications:
Challenges and Optimization Strategies
- Byproduct Formation : Over-chloroacetylation generates dichloro derivatives; mitigated by stoichiometric control (chloroacetyl chloride ≤1.5 eq).
- Isocyanate Stability : Route 2 requires anhydrous conditions to prevent hydrolysis.
- Regioselectivity : Reductive amination (Route 3) occasionally yields N-alkylated byproducts; resolved using bulky solvents like tert-butanol.
Chemical Reactions Analysis
2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Scientific Research Applications
2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations:
- Electronic Effects : The methylsulfanyl group in the target compound is electron-donating, contrasting with the electron-withdrawing fluorine in and sulfonyl group in . This influences reactivity in nucleophilic substitutions.
- Steric Effects : Bulky substituents (e.g., 2,6-dimethyl in ) reduce conformational flexibility compared to the target compound’s smaller -SMe group.
- Hydrogen Bonding : Sulfonamide derivatives (e.g., ) exhibit stronger intermolecular N–H⋯O bonds than the target compound, which may lack such robust interactions due to the -SMe group’s weaker hydrogen-bonding capacity.
Crystallographic and Conformational Analysis
Target Compound vs. 2-Chloro-N-(3-methylphenyl)acetamide :
- The unsubstituted NPCA and 3-methylphenyl analog adopt anti-parallel N–H and C=O conformations. In contrast, sulfonamide derivatives (e.g., ) show bent geometries at the sulfur atom (C1–S1–N1–C7 torsion angle: -67.0°) due to steric and electronic effects.
- Dihedral angles between the phenyl ring and the amide group vary: 78.9° in sulfonamides vs. 16.0° in NPCA , suggesting substituents significantly influence molecular planarity.
Impact of Sulfur-Containing Groups :
Physicochemical Properties
- Solubility: The target compound’s solubility is undocumented, but analogs with polar groups (e.g., sulfamoyl in ) show higher aqueous solubility. Non-polar substituents (e.g., 2,6-dimethyl in ) favor organic solvents like chloroform.
- Thermal Stability :
- Boiling points and densities vary; for example, the fluorinated analog has a predicted boiling point of 448.3°C, likely higher than the target compound due to increased polarity.
Biological Activity
2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide (CAS Number: 793727-61-4) is a synthetic compound with potential biological activities that merit detailed exploration. Its molecular structure, characterized by the presence of a chloro group and a methylsulfanyl phenyl substituent, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
- Molecular Formula : C12H15ClN2O2S
- Molecular Weight : 286.78 g/mol
The compound is synthesized through the reaction of 2-chloro-N-methylacetamide with a methylsulfanyl phenyl derivative. Its unique structure allows it to engage in various chemical reactions, including oxidation and substitution, which can influence its biological activity .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit the activity of certain enzymes involved in cell proliferation, suggesting potential anticancer properties. Additionally, the compound's interactions at the molecular level can alter various signaling pathways, contributing to its biological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, studies have shown that related thioacetamides can effectively inhibit bacterial growth, highlighting the potential for this compound in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example, derivatives containing similar functional groups have demonstrated significant cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the phenyl ring enhance efficacy against tumors such as colon carcinoma .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study evaluated the effectiveness of thioacetamide derivatives similar to our compound against colon carcinoma HCT-15 cells. Results indicated significant growth inhibition with IC50 values lower than established chemotherapeutics like doxorubicin .
- Enzyme Inhibition : Another research effort focused on the enzyme inhibition properties of N-methyl carbamate derivatives. The study found that certain derivatives exhibited potent inhibition against AChE and BChE, suggesting possible applications in treating neurodegenerative diseases .
- Microbial Hydrolysis : A study on N-methyl carbamate pesticides revealed that microbial populations could hydrolyze these compounds into less toxic forms, which may relate to the environmental impact and degradation pathways of compounds like this compound in natural settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
